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molecular formula C12H16N2 B8723372 1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[B]1,6-naphthyridine

1H,2H,3H,4H,6H,7H,8H,9H-Cyclohexa[B]1,6-naphthyridine

Cat. No. B8723372
M. Wt: 188.27 g/mol
InChI Key: VINQGAUZEYHYPA-UHFFFAOYSA-N
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Patent
US06294547B1

Procedure details

Platinum oxide (850 mg) was added to a solution of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]-naphthyridine (8.5 g, 31 mmol) in trifluoroacetic acid (155 ml), and catalytic reduction was carried out at 50° C. for 24 hours. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was made basic with 6N sodium hydroxide and extracted with toluene. The extract solution was dried over anhydrous sodium sulfate, and the organic solvent was removed by concentration under reduced pressure and the residue was recrystallized from isopropyl ether to obtain the desired compound (5.3 g, 90%) as white crystals.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
850 mg
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:17][CH2:16][C:15]2[N:14]=[C:13]3[CH:18]=[CH:19][CH:20]=[CH:21][C:12]3=[CH:11][C:10]=2[CH2:9]1)C1C=CC=CC=1>FC(F)(F)C(O)=O.[Pt]=O>[CH2:9]1[NH:8][CH2:17][CH2:16][C:15]2[N:14]=[C:13]3[CH2:18][CH2:19][CH2:20][CH2:21][C:12]3=[CH:11][C:10]1=2

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC=2C=C3C(=NC2CC1)C=CC=C3
Name
Quantity
155 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Name
Quantity
850 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract solution was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the organic solvent was removed by concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1C=2C=C3C(=NC2CCN1)CCCC3
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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